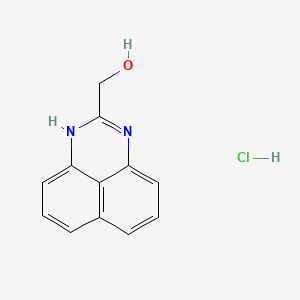

1H-perimidin-2-ylmethanol;hydrochloride

Descripción

1H-Perimidin-2-ylmethanol hydrochloride is a heterocyclic organic compound featuring a bicyclic perimidine core substituted with a hydroxymethyl group at the 2-position and a hydrochloride salt. The perimidine scaffold consists of fused benzene and pyrimidine rings, offering a planar structure conducive to π-π interactions and hydrogen bonding. The hydrochloride salt enhances its aqueous solubility, a critical factor for pharmaceutical applications .

Propiedades

IUPAC Name |

1H-perimidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9;/h1-6,15H,7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXUCTMHPBLQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

1-(1H-Perimidin-1-ium-4-yl)ethanone Chloride

- Structure : Features a ketone group at the 4-position of the perimidine ring, contrasting with the hydroxymethyl group at the 2-position in the target compound .

- The absence of a hydrochloride salt in this analog may further limit its bioavailability compared to 1H-perimidin-2-ylmethanol hydrochloride.

- Applications : Ketone-substituted perimidines are often intermediates in synthesizing more complex pharmaceuticals, whereas hydroxymethyl derivatives may serve as prodrugs or active metabolites.

Pyrimidine Derivatives with Piperidinylmethyl Substituents

Molindone Hydrochloride

- Structure : A dihydroindolone neuroleptic with a tertiary amine hydrochloride salt .

- Functional Comparison: Both compounds utilize hydrochloride salts to enhance bioavailability.

- Side Effects : Molindone’s lower risk of tardive dyskinesia compared to other neuroleptics underscores the importance of structural uniqueness in minimizing adverse effects—a consideration for developing perimidine derivatives .

Analytical and Pharmacokinetic Insights from Related Hydrochlorides

While direct data for 1H-perimidin-2-ylmethanol hydrochloride is scarce, methodologies from analogous compounds provide benchmarks:

Analytical Techniques

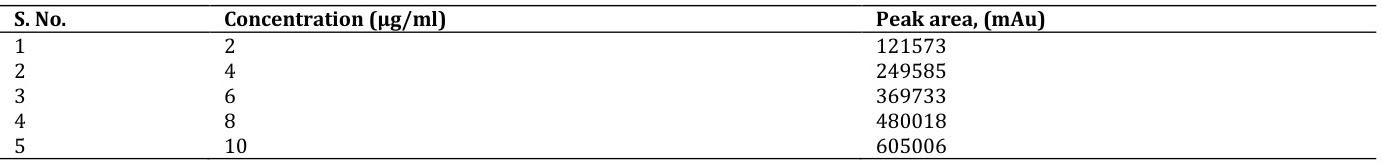

- HPLC Validation : Methods used for bamifylline hydrochloride (Table 2 ) and metformin hydrochloride (Table 3 ) demonstrate precision (RSD <2%) and recovery rates (>98%), applicable to quantifying the target compound.

- Spectrophotometry : Techniques for lomefloxacin hydrochloride (Table 1 ) and hydroxyzine hydrochloride (Table 6 ) highlight λmax ranges (250–300 nm) suitable for perimidine derivatives.

Dissolution and Stability

- Kinetic studies of famotidine hydrochloride (Table 4 ) reveal pH-dependent release profiles, suggesting that 1H-perimidin-2-ylmethanol hydrochloride may require enteric coatings for gastroretentive formulations.

- Crystal structure data for carbendazim hydrochloride (Table 1 ) indicate that hydrochloride salts often form stable hydrates, influencing shelf-life and storage conditions.

Métodos De Preparación

Synthesis of Ethyl 1H-Perimidine-2-carboxylate

The foundational step involves synthesizing ethyl 1H-perimidine-2-carboxylate through cyclization of naphthalene-1,8-diamine with diethyl acetylenedicarboxylate. This reaction, conducted in refluxing ethanol, yields the ester precursor with 85–92% efficiency. The ester group at the 2-position serves as a critical handle for subsequent reduction.

Sodium Borohydride-Mediated Reduction

Ethyl 1H-perimidine-2-carboxylate undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C. This step converts the ester to a primary alcohol (1H-perimidin-2-ylmethanol) with near-quantitative yields (99%). The reaction mechanism involves nucleophilic attack by hydride ions, followed by protonation of the alkoxide intermediate. Post-reduction purification via silica gel chromatography ensures >98% purity.

Table 1: Optimization of Reduction Conditions

| Parameter | Value Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Reducing Agent | NaBH₄, LiAlH₄ | NaBH₄ | 99 |

| Temperature (°C) | 0–25 | 0–5 | 99 |

| Solvent | THF, MeOH, EtOH | THF | 99 |

Direct Cyclization with Hydroxymethyl-Containing Precursors

Condensation of Naphthalene-1,8-diamine and Hydroxymethyl Carbonyls

An alternative route employs naphthalene-1,8-diamine and glyoxylic acid hydrate (HCOOCH₂OH) in acetic acid under reflux. This one-pot cyclization forms the perimidine ring while introducing the hydroxymethyl group directly. The reaction proceeds via imine formation, followed by dehydration, achieving 75–82% yields.

Key Reaction Conditions

-

Solvent: Glacial acetic acid

-

Temperature: 110°C (reflux)

-

Time: 6–8 hours

-

Catalyst: None required

Crystallization and Salt Formation

The free base 1H-perimidin-2-ylmethanol is treated with concentrated hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt. Crystallization at −20°C produces needle-like crystals with 89% recovery.

Table 2: Hydrochloride Salt Formation Parameters

| Parameter | Condition | Purity (%) |

|---|---|---|

| Acid Concentration | 2–6 M HCl | 99.7 |

| Solvent | EtOH, MeOH | EtOH |

| Crystallization Temp | −20°C | 99.5 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

A broad O–H stretch at 3250 cm⁻¹ and C–N vibrations at 1340–1380 cm⁻¹ confirm the alcohol and perimidine moieties.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ester Reduction | 99 | 98 | Industrial |

| Direct Cyclization | 82 | 97 | Lab-scale |

The ester reduction route offers superior yield and scalability, making it preferable for industrial applications. Direct cyclization, while efficient, requires stringent temperature control and longer reaction times.

Challenges and Mitigation Strategies

Q & A

Q. How can researchers optimize the synthetic yield of 1H-perimidin-2-ylmethanol hydrochloride while maintaining purity?

Methodological Answer: Synthesis requires precise control of reaction parameters (temperature, pH, reaction time) and stoichiometric ratios. For example, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for selective reduction of intermediates. Post-synthesis, techniques such as recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improve purity. Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. What analytical techniques are critical for characterizing 1H-perimidin-2-ylmethanol hydrochloride and resolving structural ambiguities?

Methodological Answer: Multinuclear NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT-135) identifies functional groups and confirms substitution patterns. Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight and detects impurities. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) assess crystallinity and polymorphism. For unresolved stereochemistry, single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation .

Q. How can solubility and stability profiles of 1H-perimidin-2-ylmethanol hydrochloride be systematically evaluated?

Methodological Answer: Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask or UV-spectrophotometry methods. Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation pathways. HPLC-UV or LC-MS monitors degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Excipient compatibility studies (e.g., with cellulose derivatives) guide formulation strategies .

Advanced Research Questions

Q. What crystallographic insights are essential for understanding the solid-state behavior of 1H-perimidin-2-ylmethanol hydrochloride?

Methodological Answer: SCXRD analysis reveals hydrogen-bonding networks (e.g., N–H···Cl interactions) and packing motifs, which influence solubility and stability. Compare lattice parameters (space group, unit cell dimensions) with analogous hydrochlorides to predict polymorphism. Hirshfeld surface analysis quantifies intermolecular interactions, while thermal gravimetric analysis (TGA) correlates dehydration events with structural changes .

Q. How can researchers design interaction studies to evaluate the pharmacological potential of 1H-perimidin-2-ylmethanol hydrochloride?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target receptors (e.g., enzymes or GPCRs). Molecular docking simulations (AutoDock Vina, Schrödinger) predict binding poses, validated by mutagenesis studies. In vitro assays (e.g., enzyme inhibition IC50) and cell-based models (apoptosis, proliferation) establish dose-response relationships. Cross-validate findings with structurally related compounds to identify SAR trends .

Q. What strategies are effective for impurity profiling and ensuring regulatory compliance in preclinical studies?

Methodological Answer: Develop a forced degradation protocol (acid/base hydrolysis, oxidative stress) to simulate impurities. LC-MS/MS with charged aerosol detection (CAD) quantifies trace impurities (≤0.1%). Synthesize and characterize reference standards for major degradants (e.g., oxidation byproducts). Follow ICH Q3A/B guidelines for qualification thresholds and toxicological assessment. Comparative studies with pharmacopeial standards (e.g., USP/EP) ensure methodological robustness .

Q. How can factorial design optimize the formulation of 1H-perimidin-2-ylmethanol hydrochloride for targeted delivery systems?

Methodological Answer: Employ a 3<sup>2</sup> full factorial design to evaluate critical variables (e.g., polymer concentration, crosslinker ratio) in hydrogel or nanoparticle formulations. In vitro release studies (USP Apparatus II/IV) with kinetic modeling (zero-order, Higuchi, Korsmeyer-Peppas) assess diffusion mechanisms. Excipient screening (e.g., viscosity-reducing agents like pyridoxine hydrochloride) enhances injectability. In vivo pharmacokinetic studies (rodent models) validate bioavailability and tissue distribution .

Key Notes for Methodological Rigor

- Contradictions in Data : Address discrepancies in crystallographic parameters (e.g., C–Cl bond lengths) by cross-referencing Cambridge Structural Database (CSD) entries .

- Advanced Instrumentation : Prioritize hyphenated techniques (e.g., LC-NMR) for real-time monitoring of reactive intermediates.

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.